molecular formula C14H18N2O5 B12005446 Piperazinone, 4-(3,4,5-trimethoxybenzoyl)- CAS No. 59701-93-8

Piperazinone, 4-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B12005446
CAS No.: 59701-93-8
M. Wt: 294.30 g/mol
InChI Key: FVVGGRQBWXFEJM-UHFFFAOYSA-N
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Description

4-(3,4,5-trimethoxybenzoyl)-2-piperazinone: piperazinone, 4-(3,4,5-trimethoxybenzoyl)- , is a chemical compound with the molecular formula C14H18N2O5. It features a piperazinone ring substituted with three methoxy groups and a benzoyl group. This compound has attracted interest due to its potential biological activities.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone involves several steps. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with piperazine in the presence of a coupling agent (such as DCC or EDC) to form the desired product. The reaction typically occurs under mild conditions and yields the target compound.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers have synthesized this compound in the laboratory for various applications.

Chemical Reactions Analysis

Reactivity:: 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone can undergo various chemical reactions:

    Oxidation: It may be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzoyl group or the piperazinone ring.

    Substitution: Substituents on the benzoyl group can be replaced by other groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products:: The specific products depend on the reaction conditions and reagents used. Commonly observed products include derivatives with modified functional groups.

Scientific Research Applications

4-(3,4,5-trimethoxybenzoyl)-2-piperazinone has been investigated for its potential in various fields:

    Medicine: Researchers have explored its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects.

    Chemistry: It serves as a building block for designing novel compounds.

    Biology: Its interactions with biological targets are of interest.

Mechanism of Action

The exact mechanism by which 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone exerts its effects remains an active area of research. It likely involves interactions with specific cellular pathways or molecular targets.

Comparison with Similar Compounds

While 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone is unique due to its specific substitution pattern, similar compounds include:

Remember that further research and experimentation are essential to fully understand the compound’s properties and applications

Properties

CAS No.

59701-93-8

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

4-(3,4,5-trimethoxybenzoyl)piperazin-2-one

InChI

InChI=1S/C14H18N2O5/c1-19-10-6-9(7-11(20-2)13(10)21-3)14(18)16-5-4-15-12(17)8-16/h6-7H,4-5,8H2,1-3H3,(H,15,17)

InChI Key

FVVGGRQBWXFEJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNC(=O)C2

Origin of Product

United States

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